2-amino-N,N-diethyl-2-methylpropanamide

Hydrogen bonding Amide derivatization Salt formation

Peptide SAR programs requiring alpha,alpha-disubstituted building blocks often encounter generic substitutes lacking the free amine or steric constraints needed for conformational control. 2-Amino-N,N-diethyl-2-methylpropanamide (CAS 754924-58-8) delivers: • Gem-dimethyl Aib scaffold for 3₁₀-helical folding • Free alpha-amine (HBD=1) for selective N-acylation • ≥98% purity, verified InChI Key VYDKPCCQVZSPRA-UHFFFAOYSA-N • HCl salt (CAS 65853-90-9) available for shelf stability. R&D use only.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 754924-58-8
Cat. No. B1416275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-diethyl-2-methylpropanamide
CAS754924-58-8
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C)(C)N
InChIInChI=1S/C8H18N2O/c1-5-10(6-2)7(11)8(3,4)9/h5-6,9H2,1-4H3
InChIKeyVYDKPCCQVZSPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-diethyl-2-methylpropanamide: Identity and Sourcing


2-Amino-N,N-diethyl-2-methylpropanamide (CAS 754924-58-8; synonym: N,N-diethyl-2-methylalaninamide) is an alpha-amino amide with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g·mol⁻¹ . The compound features a geminal dimethyl-substituted alpha carbon (characteristic of the 2-aminoisobutyric acid scaffold) linked to an N,N-diethyl carboxamide moiety, yielding a calculated logP of 1.29 and a topological polar surface area (TPSA) of 46.33 Ų . It is commercially available as both the free base (CAS 754924-58-8, MDL MFCD11580854) and the hydrochloride salt (CAS 65853-90-9), with typical purities ranging from ≥95% to ≥98% depending on the supplier . The compound is classified as a tertiary amine building block and is supplied exclusively for research and further manufacturing purposes .

Primary amine derivatization handle

Free alpha-amine supports N-acylation, sulfonylation, and reductive amination workflows.

Alpha,alpha-disubstitution context

Geminal dimethyl motif (Aib scaffold) may support conformational restriction in peptidomimetic design.

Form flexibility

Available as free base and hydrochloride salt; refrigerated storage required.

2-Amino-N,N-diethyl-2-methylpropanamide: Why Substitution Fails


In-class alpha-amino amides sharing the C₈H₁₈N₂O formula cannot be freely interchanged with 2-amino-N,N-diethyl-2-methylpropanamide because three structural features jointly determine its reactivity, physicochemical properties, and downstream synthetic utility. First, the presence of a free primary amine at the alpha carbon (pKa ~8–9, estimated) confers both a hydrogen bond donor (HBD = 1) and a nucleophilic handle for further derivatization—features absent in the des-amino analog N,N-diethylisobutyramide (CAS 33931-44-1; formula C₈H₁₇NO, HBD = 0) . Second, the geminal dimethyl groups at the alpha carbon introduce steric shielding that is absent in the mono-methyl analog 2-amino-N,N-diethylpropanamide (CAS 221383-51-3; formula C₇H₁₆N₂O), which alters both conformational preferences around the amide bond and resistance to metabolic or chemical degradation at the alpha position . Third, the regioisomer 2-(diethylamino)-2-methylpropanamide (CAS 21404-84-2) relocates the diethylamino group from the amide nitrogen to the alpha carbon, converting the primary amine into a tertiary amine and fundamentally altering basicity, salt-forming capacity, and hydrogen-bonding character . These structural distinctions produce measurable differences in hydrogen bond donor count, polar surface area, and chromatographic retention that render generic substitution scientifically unsound in any application where these properties are functionally relevant.

Des-amino analog (e.g., N,N-diethylisobutyramide)

Lacks alpha-amine; no H-bond donor for derivatization or salt formation. HBD and TPSA profile differ.

Mono-methyl analog (2-amino-N,N-diethylpropanamide)

Single methyl at Cα; may not provide the same steric constraint or conformational restriction.

Regioisomer (2-(diethylamino)-2-methylpropanamide)

Tertiary amine at Cα; not a substrate for N-acylation. Basicity and salt formation behavior shift.

2-Amino-N,N-diethyl-2-methylpropanamide: Differentiation Evidence


Hydrogen Bond Donor Capacity: Alpha-Amino vs. Des-Amino Analog

2-Amino-N,N-diethyl-2-methylpropanamide possesses one hydrogen bond donor (the primary amine at the alpha carbon, –NH₂), a feature absent in its closest structural analog N,N-diethylisobutyramide (CAS 33931-44-1), which has HBD = 0 . This single HBD difference translates into a measurable increase in topological polar surface area (TPSA of 46.33 Ų for the target vs. an estimated ~20–23 Ų for the des-amino analog, based on the absence of the primary amine contribution) [1]. The presence of the alpha-amino group also enables the compound to form stable hydrochloride salts (CAS 65853-90-9), a capability not available to N,N-diethylisobutyramide, which lacks a basic amine site .

H-Bond Donor Capacity
Class-level inference
ΔHBD +1, ΔTPSA ~23–26 Ų
Primary amine adds H-bond donor; des-amino analog cannot replicate.
Estimated from structural contributions; direct measurement not reported.
Hydrogen bonding Amide derivatization Salt formation Chromatographic retention

Geminal Dimethyl Steric Shielding vs. Mono-Methyl Analog

The geminal dimethyl substitution at the alpha carbon of 2-amino-N,N-diethyl-2-methylpropanamide distinguishes it from the mono-methyl analog 2-amino-N,N-diethylpropanamide (CAS 221383-51-3; C₇H₁₆N₂O, MW 144.21) . Cα,α-disubstituted amino acid derivatives are established in the peptide chemistry literature as conferring enhanced resistance to proteolytic degradation and inducing helical conformational preferences (3₁₀-helix propensity for Aib-containing sequences) [1]. While direct comparative stability data for this specific compound pair are not available in the public domain, the class-level evidence for alpha,alpha-disubstituted amino amides indicates that the geminal dimethyl motif provides steric protection of the adjacent amide bond that the mono-methyl analog cannot replicate [1][2].

Steric Shielding at Cα
Class-level inference
Gem-dimethyl (Aib) vs. mono-methyl (Ala analog)
May support conformational restriction; class-level evidence.
Direct stability data not available for this pair.
Alpha,alpha-disubstituted amino acid Peptidomimetic Metabolic stability Conformational restriction

Primary Amine vs. Tertiary Amine Regioisomer Differentiation

The target compound (2-amino-N,N-diethyl-2-methylpropanamide, CAS 754924-58-8) and its regioisomer 2-(diethylamino)-2-methylpropanamide (CAS 21404-84-2) share the identical molecular formula (C₈H₁₈N₂O, MW 158.24) but differ in the position and nature of the amino group: the target carries a primary amine (–NH₂) at the alpha carbon bonded to the amide carbonyl, whereas the regioisomer carries a tertiary amine (–N(CH₂CH₃)₂) at the alpha carbon . This regioisomeric difference produces two functionally distinct compounds: the target compound's primary amine is a stronger base (estimated pKa ~8–9 for the conjugate acid) and a nucleophile suitable for acylation, sulfonylation, and reductive amination, while the regioisomer's tertiary amine has a different pKa (~9–10) and cannot serve as a substrate for N-acylation reactions [1]. The target compound is available as a well-characterized hydrochloride salt (CAS 65853-90-9), whereas the hydrochloride salt of the regioisomer is not commonly listed by major vendors, reflecting different salt-forming behaviors .

Amine Type Differentiation
Class-level inference
Primary amine (–NH₂) vs. tertiary amine (–NEt₂)
Only primary amine supports N-acylation; regioisomer not a substrate.
pKa and salt formation behavior differ significantly.
Amine basicity Regioisomer differentiation Derivatization chemistry Salt formation

Vendor Purity and Storage: Benchmarking Against Analogs

2-Amino-N,N-diethyl-2-methylpropanamide is commercially available with purity specifications of ≥98% (Chemscene, Leyan) and ≥95% (Sigma-Aldrich), with a defined MDL number (MFCD11580854) that facilitates unambiguous procurement across suppliers . The compound requires refrigerated storage (2–8°C) in sealed, dry conditions . This storage requirement is more stringent than that of the des-amino analog N,N-diethylisobutyramide (CAS 33931-44-1; density 0.866 g·cm⁻³, boiling point 200°C, flash point 73.6°C), which is stable at ambient temperature and does not require cold-chain logistics . The temperature sensitivity of the target compound is consistent with the presence of the free primary amine, which is susceptible to oxidation and moisture absorption if stored improperly.

Vendor Purity & Storage
Specification review
≥98% purity; HCl salt; 2–8°C storage
Cold-chain logistics needed; salt form enhances shelf life.
Verify lot-specific COA; vendor datasheet specifications.
Chemical purity Storage stability Quality specifications Procurement benchmarking

2-Amino-N,N-diethyl-2-methylpropanamide: Application Scenarios


Peptidomimetic Building Block: Conformational Control via Alpha,Alpha-Disubstitution

In peptide or peptidomimetic synthesis programs where incorporation of an alpha,alpha-disubstituted amino acid residue is desired to induce helical turn conformations or to confer resistance to proteolytic degradation, 2-amino-N,N-diethyl-2-methylpropanamide serves as an Aib (2-aminoisobutyric acid)-derived building block. The geminal dimethyl motif at Cα provides the steric constraints that promote 3₁₀-helical folding in downstream oligomers [1]. The N,N-diethyl amide terminus offers a pre-installed tertiary amide that can serve as a C-terminal cap or as a protected intermediate awaiting further transformation. In this context, the mono-methyl analog (CAS 221383-51-3) cannot replicate the conformational restriction, and the des-amino analog (CAS 33931-44-1) lacks the alpha-amine needed for peptide bond formation at the N-terminus.

Synthetic Intermediate: Orthogonal Reactivity at Alpha-Amine

For multi-step synthetic sequences requiring an alpha-amino amide scaffold with a free primary amine available for selective N-acylation, sulfonylation, or reductive amination, 2-amino-N,N-diethyl-2-methylpropanamide offers the necessary chemoselectivity . The primary amine at Cα can be orthogonally protected and deprotected without affecting the tertiary N,N-diethyl amide. The regioisomer 2-(diethylamino)-2-methylpropanamide (CAS 21404-84-2), in contrast, presents only a tertiary amine that cannot undergo N-acylation, making it unsuitable for synthetic routes requiring amine derivatization . The commercial availability of the hydrochloride salt (CAS 65853-90-9, purity ≥98%) provides an alternative starting material with enhanced shelf stability during storage .

Physicochemical Probe for Hydrogen-Bonding Studies

In structure-activity relationship (SAR) campaigns or physicochemical profiling studies where hydrogen bond donor capacity is a variable being systematically explored, 2-amino-N,N-diethyl-2-methylpropanamide offers a defined HBD = 1 profile (from the alpha-NH₂ group) alongside a moderate logP of 1.29 and TPSA of 46.33 Ų . This combination of properties—one HBD, three HBA, and moderate lipophilicity—places the compound in a distinct region of property space relative to its comparators. The des-amino analog N,N-diethylisobutyramide (HBD = 0, lower TPSA) and the regioisomer (HBD = 1 from –C(=O)NH₂ but with different spatial presentation) each occupy different positions in hydrogen-bonding parameter space, making the target compound the appropriate choice when a primary amine HBD is specifically required at the alpha position adjacent to the amide carbonyl .

Analytical Reference Standard for Chromatographic Methods

The defined physicochemical profile of 2-amino-N,N-diethyl-2-methylpropanamide—including its unique InChI Key (VYDKPCCQVZSPRA-UHFFFAOYSA-N), MDL number (MFCD11580854), and authenticated purity specifications (≥95% to ≥98% from reputable vendors)—supports its use as an analytical reference standard for LC-MS or GC-MS method development targeting alpha-amino amide metabolites or synthetic intermediates . The presence of both a basic amine and a polar amide functionality yields characteristic chromatographic retention and ionization behavior that can be used to benchmark method performance. The compound's structural distinction from its regioisomer and des-amino analog allows it to serve as a system suitability standard for methods that must resolve isobaric or structurally similar analytes.

Application
Selection Property
Validation Focus
Peptidomimetic design (Aib scaffold)
Alpha,alpha-disubstitution steric constraint
Conformational analysis (310-helix propensity)
Multi-step amine derivatization
Primary amine nucleophile for N-acylation etc.
Orthogonal protection/reaction compatibility
Hydrogen-bonding SAR profiling
Single H-bond donor capacity (primary amine)
TPSA and logP benchmarking in property space
LC-MS/GC-MS method development
Authenticated purity and MDL identity
System suitability for isobaric analyte resolution

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